molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

Katalognummer B6645613
Molekulargewicht: 303.78 g/mol
InChI-Schlüssel: ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide, also known as ABT-202, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a small molecule inhibitor that targets specific enzymes involved in disease pathways. In cancer, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits PARP-1, which is involved in DNA repair. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits BACE1, which is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP-1, leading to the accumulation of DNA damage. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to reduce amyloid beta levels in the brain by inhibiting BACE1. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its specificity for the targeted enzymes, PARP-1 and BACE1. This allows for a more targeted approach to disease treatment. However, one limitation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its potential toxicity to normal cells, which could limit its clinical use.

Zukünftige Richtungen

There are several potential future directions for the research and development of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide. One direction could be the evaluation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in combination with other targeted therapies for cancer treatment. Another direction could be the development of more potent and selective inhibitors of PARP-1 and BACE1. Additionally, the potential use of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in other diseases such as Parkinson's disease and Huntington's disease could be explored.

Synthesemethoden

The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylpyridine-4-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with ethylamine and 5-chloro-2-formylbenzoic acid to form 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. In cancer research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has shown to be a potent inhibitor of the enzyme PARP-1, which is involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, resulting in cell death. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs such as temozolomide and cisplatin in cancer cells.
In Alzheimer's disease research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to inhibit the enzyme BACE1, which is involved in the production of amyloid beta peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 has been shown to reduce amyloid beta levels in the brain, which could potentially slow down the progression of the disease.

Eigenschaften

IUPAC Name

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.